N-(3-hydroxy-4-propylphenyl)acetamide
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Overview
Description
N-(3-hydroxy-4-propylphenyl)acetamide is an organic compound with the molecular formula C11H15NO2 and a molecular weight of 193.24 g/mol . This compound is characterized by the presence of a hydroxy group and a propyl group attached to a phenyl ring, along with an acetamide functional group. It is primarily used in research and development settings and has various applications in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-hydroxy-4-propylphenyl)acetamide typically involves the reaction of 3-hydroxy-4-propylaniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{3-hydroxy-4-propylaniline} + \text{acetic anhydride} \rightarrow \text{this compound} + \text{acetic acid} ]
The reaction is usually conducted at room temperature or slightly elevated temperatures, and the product is purified through recrystallization or chromatography techniques .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then isolated and purified using industrial-scale purification methods such as distillation, crystallization, or filtration .
Chemical Reactions Analysis
Types of Reactions
N-(3-hydroxy-4-propylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to form an amine.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-oxo-4-propylphenylacetamide.
Reduction: Formation of N-(3-hydroxy-4-propylphenyl)ethylamine.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
N-(3-hydroxy-4-propylphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Studied for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-hydroxy-4-propylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The hydroxy group and the amide functional group play crucial roles in its binding to target proteins or enzymes. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- N-(3-hydroxy-4-methylphenyl)acetamide
- N-(3-hydroxy-4-ethylphenyl)acetamide
- N-(3-hydroxy-4-butylphenyl)acetamide
Uniqueness
N-(3-hydroxy-4-propylphenyl)acetamide is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity compared to its methyl, ethyl, or butyl analogs. This structural variation can lead to differences in solubility, binding affinity, and overall effectiveness in various applications .
Properties
IUPAC Name |
N-(3-hydroxy-4-propylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-3-4-9-5-6-10(7-11(9)14)12-8(2)13/h5-7,14H,3-4H2,1-2H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEIMMECSAQVSGO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=C(C=C1)NC(=O)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90379414 |
Source
|
Record name | N-(3-hydroxy-4-propylphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90379414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28583-72-4 |
Source
|
Record name | N-(3-hydroxy-4-propylphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90379414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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